molecular formula C11H11NO2 B1523448 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 1334011-98-1

4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B1523448
CAS No.: 1334011-98-1
M. Wt: 189.21 g/mol
InChI Key: CIPIDQRZVASIGN-UHFFFAOYSA-N
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Description

4-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a pyrrole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with a suitable pyrrole derivative under specific conditions. One common method is the reaction of 4-aminobenzoic acid with 2,5-dihydro-1H-pyrrole in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.

  • Reduction: Reduction reactions can be used to modify the pyrrole ring.

  • Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a catalyst like Pd/C.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration.

Major Products Formed:

  • Oxidation: Oxidation can lead to the formation of carboxylic acid derivatives.

  • Reduction: Reduction can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can yield nitro derivatives, halogenated compounds, and other substituted benzene derivatives.

Scientific Research Applications

4-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid has a wide range of applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including its use in drug design and development.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid is unique due to its specific structural features. Similar compounds include:

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: This compound has methyl groups on the pyrrole ring, which can affect its reactivity and properties.

  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: This compound has an additional dioxo group on the pyrrole ring, leading to different chemical behavior.

These compounds share the pyrrole-benzene structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

4-(2,5-dihydropyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-6H,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPIDQRZVASIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid in the synthesis of prodrugs?

A1: In this study, this compound serves as a linker molecule to conjugate various antibiotics (Ampicillin, Amoxicillin, Ceftriaxone, and Cefotaxime) to form prodrugs []. It is first converted to 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride, which then reacts with the antibiotic molecules. This linkage is expected to modify the properties of the antibiotics, potentially improving their pharmacological profiles.

Q2: How were the synthesized prodrugs characterized in this study?

A2: The synthesized prodrug compounds, utilizing this compound as a linker, were characterized using a variety of spectroscopic techniques. These included Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and elemental analysis (C.H.N.S.) []. These techniques provided information about the structure, bonding, and elemental composition of the synthesized compounds.

Q3: What preliminary biological activities were observed for these prodrugs?

A3: The study investigated the antibacterial and anticancer potential of the synthesized prodrugs. They demonstrated promising activity against E. coli and S. aureus bacteria []. Additionally, the prodrugs exhibited potential in reducing cell viability in the human breast cancer cell line MCF7 []. These findings suggest that these compounds warrant further investigation for their potential therapeutic applications.

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